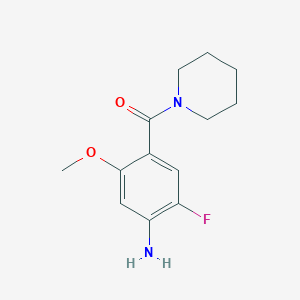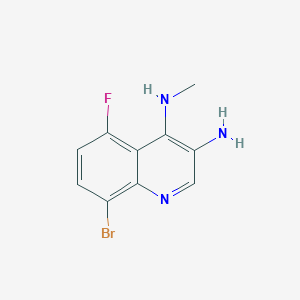
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 3-position and a chloro group at the 4-position of the pyrazole ring, along with a propan-2-ol moiety attached to the nitrogen atom at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Chlorination: The synthesized pyrazole is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus oxychloride.
Amination: The chlorinated pyrazole undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group at the 3-position.
Attachment of Propan-2-ol: Finally, the propan-2-ol moiety is introduced through a nucleophilic substitution reaction involving an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines or other derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium methoxide or thiourea can be used in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-one, while substitution of the chloro group can produce various substituted pyrazoles.
Aplicaciones Científicas De Investigación
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The amino and chloro groups, along with the propan-2-ol moiety, contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a bromo group instead of a chloro group.
1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a methyl group instead of a chloro group.
1-(3-amino-4-nitro-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a nitro group instead of a chloro group.
Uniqueness
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a chloro group on the pyrazole ring, along with the propan-2-ol moiety, allows for a wide range of chemical modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C6H10ClN3O |
|---|---|
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
1-(3-amino-4-chloropyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H10ClN3O/c1-4(11)2-10-3-5(7)6(8)9-10/h3-4,11H,2H2,1H3,(H2,8,9) |
Clave InChI |
LFKJKZAQFNECGL-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=C(C(=N1)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185754.png)

![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)





![(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185812.png)
